tert-Butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride
Description
This compound is a synthetic, tert-butyl-protected carbamate derivative with a complex peptidomimetic structure. Key features include:
- Structural components: A guanidino group, a 4-nitrophenylamino moiety, and a branched hydrophobic chain (4-methylpentanoyl group). The hydrochloride salt enhances solubility for experimental applications.
- Safety: Handling precautions include avoiding heat/sparks (P210) and ensuring proper ventilation (P201/P202).
Properties
Molecular Formula |
C25H41ClN8O7 |
|---|---|
Molecular Weight |
601.1 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C25H40N8O7.ClH/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H/t18-,19-;/m0./s1 |
InChI Key |
UZOVQZUBLDOMBJ-HLRBRJAUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include tert-butyl carbamate, guanidine, and nitrophenyl derivatives. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.
Chemical Reactions Analysis
Deprotection and Salt Formation
-
Boc deprotection : The tert-butyl carbamate group is removed via acid hydrolysis (e.g., TFA in DCM) to yield the free amine .
-
Hydrochloride salt formation : The compound is protonated with HCl to enhance solubility and stability .
Deprotection Reaction
This reaction is critical for activating the amino terminus in subsequent applications .
Hydrolysis and Enzymatic Cleavage
The compound undergoes hydrolysis under basic or acidic conditions, breaking amide bonds to release fragments. Notably, the nitroanilide group is susceptible to enzymatic cleavage by proteases like trypsin or papain :
This reaction liberates p-nitroaniline, enabling colorimetric detection of protease activity .
Enzymatic Cleavage Data
| Enzyme | Detection Limit | Assay Format |
|---|---|---|
| Trypsin | 10–100 ng/mL | Spectrophotometric (405 nm) |
| Papain | 1–10 μg/mL | Colorimetric |
Stability and Handling
Analytical Data
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 71730-95-5 | |
| Molecular Formula | C25H41ClN8O7 | |
| Purity | ≥97% | |
| Molecular Weight | 601.1 g/mol |
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials .
Biology and Medicine: It may be used in the development of drugs for treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer synthesis and material science .
Mechanism of Action
The mechanism of action of tert-Butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors .
Comparison with Similar Compounds
Structural Similarity Analysis
The compound shares core motifs with other tert-butyl carbamates but differs in substituents and stereochemistry:
Key Structural Insights :
- The 4-nitrophenyl group in the target compound distinguishes it from analogs with biphenyl () or epoxide () substituents. This group enhances UV detectability and may participate in charge-transfer interactions.
Comparison of Yields/Purity :
Physicochemical Properties
Spectroscopic and Computational Data
- NMR: The target compound’s $ ^1H/^{13}C $ NMR would show distinct signals for the nitroaromatic protons (~8.2 ppm) and guanidino NH groups (~6.5–7.5 ppm), contrasting with analogs lacking these groups.
- DFT Calculations : Methods like B3LYP/6-31*G can predict chemical shifts for nitro and carbamate groups, aiding structural validation (correlation R$ ^2 $ > 0.95 in similar compounds).
Biological Activity
The compound tert-butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride is a complex organic molecule with potential pharmaceutical applications. Its biological activity primarily revolves around its interactions with various biological systems, particularly in the context of antibiotic potentiation and enzyme inhibition.
Chemical Structure
The compound features a tert-butyl group, a guanidino moiety, and multiple oxopentanoyl and carbamate functionalities. The presence of these groups suggests potential interactions with biological targets such as enzymes and receptors.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, including:
- Antibiotic Potentiation : The compound has been studied for its ability to enhance the efficacy of antibiotics against resistant bacterial strains. For instance, it has been shown to increase the potency of clarithromycin against E. coli by affecting membrane permeability and inhibiting efflux pumps .
- Enzyme Inhibition : The guanidino group is known to interact with various enzymes, potentially acting as an inhibitor. This could be relevant in therapeutic contexts where modulation of enzyme activity is desired, such as anticoagulation or anti-inflammatory therapies .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the mechanisms of action:
- Antimicrobial Activity : A study demonstrated that derivatives of similar structures significantly reduced the minimum inhibitory concentration (MIC) of clarithromycin against E. coli, suggesting that structural modifications can enhance antibiotic efficacy .
| Compound | MIC Reduction | Mechanism |
|---|---|---|
| Compound 7 | 128-fold | Membrane permeabilization |
| Compound 4 | Significant | Efflux pump inhibition |
Case Studies
A notable case involved the synthesis and evaluation of a series of peptidomimetic inhibitors based on similar structural motifs. These compounds exhibited varying degrees of biological activity, highlighting the importance of specific functional groups in modulating efficacy against target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
